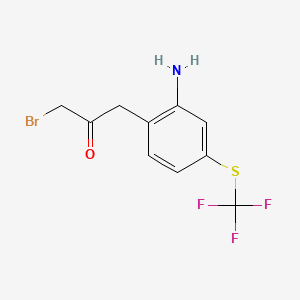
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by the presence of amino, trifluoromethylthio, and bromopropanone functional groups
准备方法
The synthesis of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound containing an amino group.
Introduction of Trifluoromethylthio Group: The trifluoromethylthio group is introduced through nucleophilic substitution reactions using reagents like trifluoromethanesulfenyl chloride.
Bromination: The bromopropanone moiety is introduced via bromination reactions, often using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the bromopropanone moiety to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures.
科学研究应用
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. These interactions can modulate various biochemical pathways, making the compound a potential candidate for drug development.
相似化合物的比较
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one can be compared with other compounds containing similar functional groups:
1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one: This compound lacks the bromine atom, resulting in different reactivity and applications.
2-Amino-4-(trifluoromethyl)thiophenol: This compound contains a thiophenol group instead of the bromopropanone moiety, leading to different chemical properties and uses.
Fluoxetine: A well-known pharmaceutical compound containing a trifluoromethyl group, used as an antidepressant.
生物活性
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a synthetic organic compound notable for its unique functional groups, including an amino group, a trifluoromethylthio group, and a bromopropanone moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula: C10H9BrF3NOS
- Molecular Weight: 328.15 g/mol
- IUPAC Name: 1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one
- Structural Features:
- The trifluoromethylthio group enhances lipophilicity, which may facilitate better interaction with lipid membranes and proteins.
- The amino group allows for hydrogen bonding with biological molecules, potentially influencing their function.
- The bromopropanone moiety can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or modulation of biological activities.
The biological activity of this compound is largely attributed to its structural characteristics:
- Lipophilicity: The trifluoromethylthio group increases membrane permeability, allowing the compound to penetrate biological membranes more effectively.
- Covalent Interactions: The bromopropanone moiety can form covalent bonds with nucleophilic amino acids in proteins, which may alter their activity and lead to therapeutic effects.
Biological Activity Studies
Research has indicated that this compound exhibits various biological activities, including:
- Enzyme Modulation: Studies suggest that this compound can modulate enzyme activities through its interactions with specific molecular targets. For instance, it has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are important in inflammatory processes.
- Anticancer Activity: Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells.
Case Studies
-
Inhibition of COX Enzymes:
- A study demonstrated that derivatives of similar compounds exhibited moderate inhibition against COX-2 with IC50 values ranging from 10 to 20 μM. This suggests potential anti-inflammatory properties.
-
Cytotoxicity Evaluation:
- In vitro studies revealed that the compound exhibited cytotoxic effects against MCF-7 cells, indicating its potential as an anticancer agent. Specific IC50 values were not available but were reported to be within a clinically relevant range.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and biological activities of related compounds:
| Compound Name | CAS Number | Unique Features | Biological Activity |
|---|---|---|---|
| 1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one | 1804222-37-4 | Different amino position | Moderate COX inhibition |
| 1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one | 1806551-94-9 | Variation in amino group positioning | Cytotoxicity against cancer cells |
| 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one | 1806376-37-3 | Different substitution pattern on phenyl ring | Potential enzyme modulation |
属性
分子式 |
C10H9BrF3NOS |
|---|---|
分子量 |
328.15 g/mol |
IUPAC 名称 |
1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NOS/c11-5-7(16)3-6-1-2-8(4-9(6)15)17-10(12,13)14/h1-2,4H,3,5,15H2 |
InChI 键 |
YOEPCNFPPMQLEO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1SC(F)(F)F)N)CC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















